1-Méthyl-4-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)pipéridine

Vue d'ensemble

Description

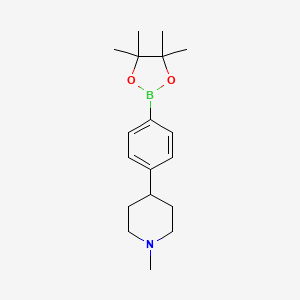

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is an organic compound that features a piperidine ring substituted with a phenyl group, which is further substituted with a dioxaborolane moiety

Applications De Recherche Scientifique

Synthetic Chemistry

Role as a Building Block

This compound is widely utilized as a versatile building block in synthetic chemistry. It plays a critical role in the Suzuki-Miyaura coupling reaction, which is essential for constructing biaryl compounds and complex organic molecules. Its boronic acid functionality allows for the formation of carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers employed 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester to synthesize novel derivatives that exhibited enhanced cytotoxicity against cancer cell lines. The ability to modify the piperidine ring provided a pathway to optimize biological activity while maintaining favorable pharmacokinetic properties.

Medicinal Chemistry

Drug Discovery and Development

The compound is instrumental in drug discovery, particularly in designing inhibitors targeting specific biological pathways. Its structure allows for the development of compounds that can interact effectively with enzymes or receptors involved in disease processes.

Case Study: Inhibitors for Protein Targets

Research has demonstrated that derivatives of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester can act as potent inhibitors of proteasome activity. These inhibitors have shown potential in treating conditions such as multiple myeloma, where proteasome inhibition leads to apoptosis of malignant cells.

Materials Science

Development of Advanced Materials

In materials science, this compound contributes to the development of advanced materials, including polymers and nanomaterials. The unique properties of boronic acids enable the formation of reversible covalent bonds, which are crucial for creating dynamic materials that can respond to environmental changes.

Data Table: Properties of Boronic Acid-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Responsiveness | pH-sensitive |

| Reversible Bonding | Yes |

Bioconjugation

Targeted Drug Delivery Systems

The application of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester in bioconjugation techniques facilitates the attachment of biomolecules to surfaces or other molecules. This capability is essential for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Case Study: Conjugation with Antibodies

A study illustrated the successful conjugation of this boronic acid derivative with monoclonal antibodies, resulting in targeted delivery of chemotherapeutic agents directly to cancer cells. This approach significantly improved the therapeutic index compared to conventional delivery methods.

Analytical Chemistry

Development of Sensors

In analytical chemistry, this compound is utilized in developing sensors for detecting various analytes due to its high sensitivity and selectivity. Its ability to form complexes with certain analytes enhances detection capabilities.

Case Study: Sensor Development for Glucose Monitoring

Researchers have developed a glucose sensor using 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester as a recognition element. The sensor demonstrated excellent performance in real-time glucose monitoring, showcasing its potential application in diabetes management.

Mécanisme D'action

Target of Action

It’s known that this compound is used as a reagent in organic synthesis , which suggests that its targets could be a wide range of organic compounds depending on the specific reaction it’s used in.

Mode of Action

It’s known that this compound is used in organic synthesis , which suggests that it likely interacts with its targets through chemical reactions to form new compounds. The specific nature of these interactions would depend on the particular reaction it’s used in.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it’s involved in a variety of biochemical pathways depending on the specific reaction it’s used in.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s used in. Given its use in organic synthesis , it’s likely that it results in the formation of new compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it’s involved in . Therefore, these factors should be carefully controlled when using this compound in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester typically involves the following steps:

Borylation Reaction: The introduction of the boron-containing dioxaborolane group is achieved through a borylation reaction. This involves the use of a palladium catalyst to facilitate the formation of the boronate ester.

Coupling Reaction: The phenyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the boron-containing moiety is converted to a boronic acid.

Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Boronic acids and their derivatives.

Reduction: Modified piperidine or phenyl derivatives.

Substitution: Functionalized phenyl derivatives with various substituents.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of a piperidine ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a piperidine ring.

Uniqueness

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is unique due to its combination of a piperidine ring and a boron-containing dioxaborolane moiety. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Activité Biologique

4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a phenylboronic acid moiety and a piperidine ring, which may contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes, potentially inhibiting their activity. This property is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth and survival pathways.

- Receptor Modulation : The piperidine structure may facilitate binding to specific receptors involved in neurotransmission and signaling pathways, impacting various physiological processes.

- Reactive Oxygen Species (ROS) Interaction : Similar compounds have been shown to enhance the generation of ROS, leading to oxidative stress in cancer cells, which can induce apoptosis.

Anticancer Properties

Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : Research indicates that 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester shows cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer models. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in vitro.

- Combination Therapies : The compound has been explored as part of combination therapies, enhancing the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related phenylboronic acids have shown:

- Bacterial Inhibition : In vitro assays indicate that phenylboronic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanism may involve interference with bacterial cell wall synthesis or function.

- Fungal Activity : Research has also pointed towards antifungal activity, particularly against Candida species, which could be beneficial in treating opportunistic infections.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-9,15H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNHRTZPNOQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.